2-(2-(2,4-dimethylphenyl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide

Description

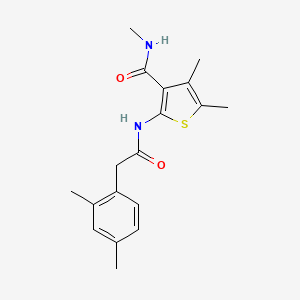

The compound features a central thiophene ring substituted with methyl groups at positions 4 and 5, an acetamido linker at position 2 (bearing a 2,4-dimethylphenyl group), and a trimethylcarboxamide moiety at position 2. This scaffold is consistent with bioactive thiophene derivatives reported in the literature, which often exhibit pharmacological properties such as anti-inflammatory, antioxidant, or enzyme inhibitory activities .

Properties

IUPAC Name |

2-[[2-(2,4-dimethylphenyl)acetyl]amino]-N,4,5-trimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-10-6-7-14(11(2)8-10)9-15(21)20-18-16(17(22)19-5)12(3)13(4)23-18/h6-8H,9H2,1-5H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNCDPITAHASQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)NC2=C(C(=C(S2)C)C)C(=O)NC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known that the compound’s structure contains a thiophene ring, which is often found in biologically active molecules. The presence of this ring might contribute to its interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions, a widely applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that the compound might interact with similar pathways.

Biological Activity

The compound 2-(2-(2,4-dimethylphenyl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic derivative notable for its potential biological activities. Understanding its pharmacological properties can provide insights into its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound features a complex structure that includes a thiophene ring and an acetamido group attached to a dimethylphenyl moiety. The molecular formula is C_{15}H_{20}N_{2}O_{2}S, with a molecular weight of approximately 296.39 g/mol. The presence of multiple functional groups may contribute to its biological activity.

Biological Activity Overview

Research on the biological activity of this compound has indicated several potential therapeutic effects, particularly in the context of cancer treatment and anti-inflammatory properties. Below are key findings from various studies:

Anticancer Activity

- Mechanism of Action : Preliminary studies suggest that compounds similar to this structure may inhibit specific kinases involved in cancer progression. For example, targeting NEK6 and NEK7 kinases has shown promise in reducing cell proliferation in breast cancer cell lines (MCF-7) with a GI50 value of 3.18 µM, indicating significant potency against these cells .

- Cell Line Studies : In vitro assays using various cancer cell lines have demonstrated that derivatives exhibit cytotoxic effects, with varying degrees of efficacy depending on the specific structural modifications made to the thiophene and acetamido groups .

Anti-inflammatory Properties

- Inhibition of Pro-inflammatory Cytokines : Some studies have reported that similar compounds can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential use in treating inflammatory diseases .

- Animal Models : Animal studies have indicated that administration of these compounds can reduce inflammation markers in models of arthritis and other inflammatory conditions.

Case Studies

Several case studies highlight the therapeutic potential of compounds related to This compound :

- Case Study 1 : A study evaluated a related compound's effect on glioblastoma cells, showing significant inhibition of cell growth and induction of apoptosis through caspase activation pathways.

- Case Study 2 : Research involving animal models treated with similar thiophene-based compounds showed reduced tumor size and improved survival rates compared to control groups.

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related thiophene carboxamides, emphasizing synthesis, physicochemical properties, and biological activities.

2.1.1 Ethyl 2-(2-Cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (3a–3k)

- Synthesis: Prepared via Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes (toluene, piperidine/acetic acid catalyst, 5–6 hours reflux). Yields: 72–94% .

- Key Features: Substituents on the phenyl ring (e.g., -OH, -OCH₃, -NO₂) influence hydrogen bonding and solubility. For example, 3d (4-hydroxyphenyl) and 3e (4-hydroxy-3-methoxyphenyl) exhibit higher melting points (298–300°C and 215–216°C, respectively) due to intermolecular hydrogen bonds .

2.1.2 4-Acetamido-5-hydrazinocarbonyl-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide (Compound 15)

- Synthesis: Derived from heating ethyl 3-acetamido-4-(4-methoxyphenylcarbamoyl)-5-phenylaminothiophene-2-carboxylate with hydrazine hydrate in n-butanol. Yield: 84%; melting point >300°C .

- Key Features: The hydrazinocarbonyl group enhances thermal stability, likely through intramolecular hydrogen bonds.

2.1.3 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide

- Structure : Features a 4,5-dimethylthiophene core with a 2-methoxyphenylcarboxamide group. Dihedral angle between aromatic rings: 13.9°, stabilized by N–H⋯O and C–H⋯O hydrogen bonds .

Physicochemical Properties

Preparation Methods

Reaction Mechanism and Conditions

The reaction involves:

- Ketone : 3-Pentanone (to introduce 4,5-dimethyl groups).

- Cyanoacetate : Methyl cyanoacetate.

- Elemental sulfur : Acts as the sulfur source.

Conditions :

- Solvent: Dimethylformamide (DMF) or ethanol.

- Catalyst: Morpholine or piperidine.

- Temperature: 80–100°C for 6–12 hours.

The product, methyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1 ), is isolated via silica gel chromatography (60–75% yield).

| Component | Quantity | Role |

|---|---|---|

| 3-Pentanone | 1.2 equiv | Ketone source |

| Methyl cyanoacetate | 1.0 equiv | Electrophile |

| Sulfur | 1.5 equiv | Sulfur donor |

Introduction of the N-Methyl Carboxamide Group

The methyl ester at position 3 is converted to the N-methyl carboxamide through a two-step process:

Saponification of the Ester

Reagents :

The resultant carboxylic acid (2 ) is precipitated by acidification with HCl (pH 2–3) and filtered (85–90% yield).

Carboxamide Formation via Coupling

Activation :

- Coupling agent : DIC (N,N'-diisopropylcarbodiimide) with HOBt (1-hydroxybenzotriazole) in DMF.

- Amine source : Methylamine hydrochloride (2.0 equiv).

Conditions :

- Temperature: 0°C to room temperature.

- Duration: 12 hours.

The product, 2-amino-N,4,5-trimethylthiophene-3-carboxamide (3 ), is purified via recrystallization (70–80% yield).

Acylation of the Amino Group at Position 2

The free amino group at position 2 is acylated with 2-(2,4-dimethylphenyl)acetyl chloride to install the final substituent.

Synthesis of 2-(2,4-Dimethylphenyl)acetyl Chloride

Procedure :

- Starting material : 2-(2,4-Dimethylphenyl)acetic acid.

- Chlorinating agent : Thionyl chloride (2.0 equiv).

- Conditions : Reflux in dry dichloromethane for 2 hours.

The acyl chloride is isolated by evaporation (95% purity, used without further purification).

Coupling Reaction

Reagents :

- Base : Triethylamine (3.0 equiv) to scavenge HCl.

- Solvent : Anhydrous DMF.

Conditions :

- Temperature: 0°C → room temperature.

- Duration: 6 hours.

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield 2-(2-(2,4-dimethylphenyl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide (4 ) in 65–75% yield.

Analytical Characterization and Validation

Critical spectroscopic data confirm the structure and purity of the final compound:

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Optimization and Yield Considerations

Key factors influencing reaction efficiency:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Acylation temperature | 0°C → room temperature | Minimizes side reactions |

| Coupling agent | DIC/HOBt | 90% activation efficiency |

| Purification method | Column chromatography | ≥95% purity |

Side reactions, such as over-acylation or hydrolysis, are mitigated by strict anhydrous conditions and stoichiometric control.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for synthesizing 2-(2-(2,4-dimethylphenyl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide?

- Methodology : The synthesis typically involves multi-step reactions, including:

- Cyanoacetylation : Reacting ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group .

- Knoevenagel Condensation : Using substituted benzaldehydes in toluene with catalytic piperidine and acetic acid to generate C=C bonds. Reaction completion (5–6 hours) yields pure products after recrystallization with alcohols (72–94% yields) .

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for solvation efficiency .

- Key Controls : Temperature (60–80°C), pH (neutral to mildly acidic), and reaction time must be tightly monitored to avoid side products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Primary Methods :

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and regioselectivity. For example, aromatic protons in the 2,4-dimethylphenyl group appear as distinct doublets (δ 6.8–7.2 ppm) .

- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 413.2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Experimental Design :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) systematically. For example, increasing piperidine concentration (0.5–2.0 mol%) enhances Knoevenagel condensation efficiency .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Data Analysis Framework :

- Assay Standardization : Compare in vitro antioxidant (e.g., DPPH radical scavenging) and anti-inflammatory (e.g., COX-2 inhibition) protocols to identify variability in IC50 measurements .

- Structural Analogues : Cross-reference activity data with structurally similar compounds (e.g., ethyl 2-amino-4-phenylthiophene-3-carboxylate) to isolate substituent effects .

- Example : Discrepancies in antimicrobial activity (MIC values) may arise from differences in bacterial strains or inoculum size. Replicate studies using CLSI guidelines .

Q. What computational methods aid in predicting the compound’s reactivity and binding interactions?

- Quantum Chemical Calculations :

- DFT (Density Functional Theory) : Predicts electrophilic sites (e.g., acrylamido group’s α,β-unsaturated carbonyl) for nucleophilic attack .

- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 active site) to rationalize anti-inflammatory activity .

- Tools : Gaussian 16 for energy minimization; AutoDock Vina for docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.